2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key feature of this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely influenced by the compound’s stereochemistry and the spatial orientation of its substituents .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long dissociation half-lives , suggesting potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been shown to have high affinity for certain integrins in radioligand binding assays , suggesting potential threshold effects and possible toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors , suggesting potential effects on metabolic flux or metabolite levels.
Transport and Distribution
Similar compounds have been shown to have high solubility in saline at pH 7 , suggesting potential interactions with transporters or binding proteins and effects on localization or accumulation.
Subcellular Localization
Similar compounds have been shown to interact with various proteins , suggesting potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-12-16(21-10-6-7-11-21)22-18(19-13)17(14(2)20-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULXVMQDZNZODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.